molecular formula C10H10O3 B14281800 1,3-Dioxolan-2-one, 4-(phenylmethyl)- CAS No. 161007-10-9

1,3-Dioxolan-2-one, 4-(phenylmethyl)-

Cat. No.: B14281800
CAS No.: 161007-10-9
M. Wt: 178.18 g/mol
InChI Key: SLKZVILLZSIVQF-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4-(phenylmethyl)- is an organic compound with the molecular formula C10H10O3 It is a cyclic carbonate derivative, characterized by a dioxolane ring fused with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolan-2-one, 4-(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of phenylmethyl alcohol with ethylene carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and a reaction time of several hours. The catalyst used can be a base such as potassium carbonate or an acid such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of 1,3-Dioxolan-2-one, 4-(phenylmethyl)- often involves the transesterification of ethylene carbonate with phenylmethyl alcohol. This method is preferred due to its high yield and efficiency. The reaction is carried out in a continuous flow reactor, with the reactants being fed into the reactor at a controlled rate. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or disrupting cellular processes. The phenylmethyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolan-2-one, 4-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules .

Properties

CAS No.

161007-10-9

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-benzyl-1,3-dioxolan-2-one

InChI

InChI=1S/C10H10O3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

SLKZVILLZSIVQF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

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